molecular formula C14H19NO2 B14287367 Methyl (1-benzylpyrrolidin-2-yl)acetate CAS No. 118299-62-0

Methyl (1-benzylpyrrolidin-2-yl)acetate

Cat. No.: B14287367
CAS No.: 118299-62-0
M. Wt: 233.31 g/mol
InChI Key: FDDKIOBSNZVSGD-UHFFFAOYSA-N
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Description

Methyl 2-(1-benzylpyrrolidin-2-yl)acetate is an organic compound with the molecular formula C14H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-benzylpyrrolidin-2-yl)acetate typically involves the reaction of pyrrolidine with benzyl chloride to form N-benzylpyrrolidine. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of methyl 2-(1-benzylpyrrolidin-2-yl)acetate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-benzylpyrrolidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketone or carboxylic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2-(1-benzylpyrrolidin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(1-benzylpyrrolidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The benzyl group and pyrrolidine ring can interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-benzylpyrrolidin-3-yl)acetate
  • N-Benzylpyrrolidine
  • Methyl pyrrolidine-2-carboxylate

Uniqueness

Methyl 2-(1-benzylpyrrolidin-2-yl)acetate is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and interactions with biological targets

Properties

CAS No.

118299-62-0

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 2-(1-benzylpyrrolidin-2-yl)acetate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)10-13-8-5-9-15(13)11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3

InChI Key

FDDKIOBSNZVSGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCN1CC2=CC=CC=C2

Origin of Product

United States

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